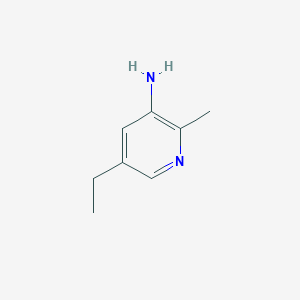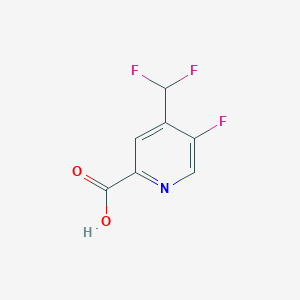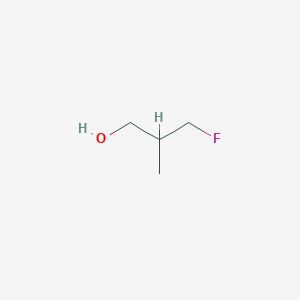
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methyl group attached to the imidazole ring and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine or its derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
- 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrrole
Uniqueness
1-methyl-5-(pyrrolidin-3-yl)-1H-imidazoledihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15Cl2N3 |
|---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
1-methyl-5-pyrrolidin-3-ylimidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-10-5-8(11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
MVXNTNXKRFFFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2CCNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)

![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)


amine](/img/structure/B13581541.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
